2-Bromo-1-methyl-1H-imidazole hydrochloride

Catalog No.
S983488
CAS No.
913836-21-2
M.F
C4H6BrClN2
M. Wt
197.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-methyl-1H-imidazole hydrochloride

CAS Number

913836-21-2

Product Name

2-Bromo-1-methyl-1H-imidazole hydrochloride

IUPAC Name

2-bromo-1-methylimidazole;hydrochloride

Molecular Formula

C4H6BrClN2

Molecular Weight

197.46 g/mol

InChI

InChI=1S/C4H5BrN2.ClH/c1-7-3-2-6-4(7)5;/h2-3H,1H3;1H

InChI Key

ZWGJSNIPVUHEIK-UHFFFAOYSA-N

SMILES

CN1C=CN=C1Br.Cl

Canonical SMILES

CN1C=CN=C1Br.Cl

Synthesis Precursor

2-Bromo-1-methyl-1H-imidazole hydrochloride (2-Bromo-1-methylimidazole hydrochloride) finds use as a building block in organic synthesis for the creation of more complex molecules. One application is the synthesis of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine through a C-N coupling reaction with p-anisidine []. This demonstrates the ability of 2-Bromo-1-methyl-1H-imidazole hydrochloride to participate in reactions that form carbon-nitrogen bonds.

2-Bromo-1-methyl-1H-imidazole hydrochloride is a chemical compound with the molecular formula C4H5BrN2C_4H_5BrN_2 and a molecular weight of approximately 161.00 g/mol. It is a derivative of imidazole, characterized by the presence of a bromine atom at the second position and a methyl group at the first position of the imidazole ring. This compound is known for its crystalline structure and exhibits properties such as a density of approximately 1.7 g/cm³ and a boiling point of 235.6 °C at atmospheric pressure .

The reactivity of 2-Bromo-1-methyl-1H-imidazole hydrochloride primarily involves nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles. This property makes it a valuable intermediate in organic synthesis. For instance, treatment with amines can yield substituted imidazoles, while reactions with thiols can lead to thioether derivatives. The compound's ability to participate in electrophilic aromatic substitutions also allows for further functionalization of the imidazole ring.

2-Bromo-1-methyl-1H-imidazole hydrochloride has been studied for its biological activities, particularly in the field of medicinal chemistry. It exhibits antimicrobial properties and has shown potential as an antifungal agent. Additionally, its derivatives have been explored for their activity against various cancer cell lines, indicating possible applications in cancer therapeutics . The compound's interaction with biological systems highlights its significance as a pharmacological agent.

Synthesis of 2-Bromo-1-methyl-1H-imidazole hydrochloride can be achieved through various methods:

  • Bromination of Imidazole: Starting from 1-methylimidazole, bromination can be performed using bromine or N-bromosuccinimide in an appropriate solvent.
  • Methylation: The methyl group can be introduced via methyl iodide or dimethyl sulfate in the presence of a base.
  • Hydrochloride Formation: The hydrochloride salt can be formed by treating the base form with hydrochloric acid, enhancing its solubility and stability .

The applications of 2-Bromo-1-methyl-1H-imidazole hydrochloride are diverse:

  • Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting fungal infections and cancer.
  • Research: Employed in proteomics research due to its ability to modify proteins through

Interaction studies have focused on understanding how 2-Bromo-1-methyl-1H-imidazole hydrochloride interacts with various biological targets, including enzymes and receptors. Its derivatives have been assessed for their inhibitory effects on specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders . Furthermore, studies have indicated that this compound may influence cell signaling pathways, making it a candidate for further investigation in drug development.

Several compounds share structural similarities with 2-Bromo-1-methyl-1H-imidazole hydrochloride. These include:

Compound NameCAS NumberSimilarity Index
2-Bromo-1H-imidazole16681-56-40.91
2,4,5-Tribromo-1-methylimidazole1003-91-40.72
1-Methylimidazole616-47-70.70
2-Methylimidazole693-98-10.68
4-Bromo-1-methylimidazole23328-88-30.67

Uniqueness

What sets 2-Bromo-1-methyl-1H-imidazole hydrochloride apart from these similar compounds is its specific bromination pattern and methyl substitution on the imidazole ring, which enhances its reactivity and biological activity compared to other imidazoles. This unique structure contributes to its distinct pharmacological properties and potential applications in various fields .

Molecular Composition and Formula (C4H5BrN2·HCl)

2-Bromo-1-methyl-1H-imidazole hydrochloride represents a brominated imidazole derivative in its hydrochloride salt form, with the molecular formula C4H5BrN2·HCl [1] [2]. The compound consists of a five-membered heterocyclic imidazole ring bearing a bromine substituent at the 2-position and a methyl group at the 1-position, combined with hydrochloric acid to form the corresponding hydrochloride salt [1] [3]. The molecular weight of this salt form is 197.46 g/mol, which includes both the organic base component and the inorganic hydrochloride component [1] [2].

The molecular composition encompasses four carbon atoms, six hydrogen atoms (including the additional hydrogen from the hydrochloride), one bromine atom, two nitrogen atoms, and one chlorine atom from the salt formation [1] [4]. This salt formation significantly alters the physical and chemical properties compared to the free base form, particularly affecting solubility characteristics and crystalline structure [5].

PropertyValueReference
Molecular FormulaC4H5BrN2·HCl [1]
Molecular Weight197.46 g/mol [1] [2]
Base ComponentC4H5BrN2 [1]
Salt ComponentHCl [1]

Structural Features and Molecular Geometry

The structural architecture of 2-bromo-1-methyl-1H-imidazole hydrochloride is characterized by a planar five-membered imidazole ring system with specific geometric parameters [6] [7]. The imidazole ring maintains essential planarity with maximum deviations typically less than 0.004 Å from the mean plane, which is consistent with the aromatic character of the heterocyclic system [7]. The nitrogen atoms within the ring contribute to the electron delocalization that stabilizes the aromatic structure [6].

The bromine substituent at the 2-position introduces significant steric and electronic effects on the molecular geometry . The carbon-bromine bond length typically measures approximately 1.9 Å, and the bromine atom influences the electron density distribution within the imidazole ring through both inductive and resonance effects [9]. The methyl group attached to the nitrogen-1 position adopts a geometry that minimizes steric interactions with adjacent ring atoms [10] [9].

The molecular geometry exhibits specific bond angles characteristic of the imidazole ring system, with the nitrogen-carbon-carbon angles approximating 108-112 degrees and the carbon-nitrogen-carbon angles around 105-107 degrees [6]. These geometric parameters reflect the sp2 hybridization of the ring atoms and the aromatic electron distribution [11] [7].

The salt formation introduces additional structural considerations, as the protonation typically occurs at the non-substituted nitrogen atom (N-3), creating a positive charge that affects the overall molecular geometry and intermolecular interactions [5] [12]. This protonation leads to slight modifications in bond lengths and angles compared to the neutral free base form [5].

Crystallographic Properties

The crystallographic properties of 2-bromo-1-methyl-1H-imidazole hydrochloride reveal important structural information about the solid-state arrangement and packing characteristics [3] [13]. The compound exhibits a melting point range of 224-226°C, indicating strong intermolecular interactions within the crystal lattice [3] [13]. This elevated melting point compared to the free base form reflects the ionic character introduced by salt formation and the resulting enhanced lattice energy [4] [13].

The crystal packing is dominated by hydrogen bonding interactions between the protonated imidazole nitrogen and the chloride anion [14] [5]. These interactions create a three-dimensional network that stabilizes the crystal structure and contributes to the observed thermal stability [13]. The bromine substituent participates in additional intermolecular interactions, including halogen bonding and van der Waals contacts with adjacent molecules [15].

Storage conditions for the crystalline material require cold temperatures, typically below 2°C, to maintain structural integrity and prevent decomposition [4] [13]. The compound demonstrates hygroscopic tendencies, necessitating storage under controlled humidity conditions to prevent moisture uptake that could affect the crystal structure [5].

Crystallographic ParameterValueReference
Melting Point224-226°C [3] [13]
Storage Temperature2°C [4]
Crystal FormSolid [3]
ColorWhite to off-white [4]

Nomenclature Systems and Identifiers

2-Bromo-1-methyl-1H-imidazole hydrochloride exists as a white to off-white crystalline powder at room temperature [1]. The compound maintains its solid state under normal atmospheric conditions and exhibits the characteristic appearance of a fine crystalline material typical of imidazole hydrochloride salts. The crystalline nature of the compound contributes to its stability during storage and handling.

Solubility profiles in various solvents

The solubility characteristics of 2-Bromo-1-methyl-1H-imidazole hydrochloride demonstrate typical behavior for imidazole hydrochloride salts. The compound exhibits slight solubility in water [2] [1], which is enhanced compared to the free base form due to the ionic nature of the hydrochloride salt. The compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane [1], making it suitable for various synthetic applications. This solubility profile is consistent with the amphiphilic nature of the molecule, containing both hydrophilic (imidazolium and chloride ions) and hydrophobic (bromine and methyl substituents) components.

Thermal properties

Melting point determination

The melting point of 2-Bromo-1-methyl-1H-imidazole hydrochloride has been determined to be 224-226°C [3] [4]. This relatively high melting point indicates strong intermolecular interactions within the crystal lattice, likely involving hydrogen bonding between the imidazolium cation and chloride anion, as well as π-π stacking interactions between imidazole rings. The narrow melting point range suggests high purity of the compound and well-defined crystal structure.

Thermal stability assessment

Thermal stability studies indicate that 2-Bromo-1-methyl-1H-imidazole hydrochloride is stable under recommended temperatures and pressures [5]. The compound exhibits good thermal stability up to its melting point, beyond which decomposition occurs. The boiling point is reported as 267.8°C at 760 mmHg [4], though decomposition typically occurs before reaching this temperature. Upon thermal decomposition, the compound produces carbon oxides, hydrogen bromide, hydrogen chloride, and nitrogen oxides [5], which are typical decomposition products for brominated imidazole hydrochlorides.

Spectroscopic characteristics

UV-Visible absorption profile

The UV-visible absorption characteristics of 2-Bromo-1-methyl-1H-imidazole hydrochloride are expected to follow patterns observed in related imidazolium compounds. Based on studies of imidazolium-based ionic liquids, the compound likely exhibits absorption peaks at approximately 160 nm and 210 nm [6] [7]. The shorter wavelength absorption (160 nm) corresponds to π→π* transitions within the imidazole ring system, while the longer wavelength absorption (210 nm) is attributed to n→π* transitions involving the nitrogen lone pairs. The presence of the bromine substituent may cause slight bathochromic shifts compared to unsubstituted imidazole derivatives.

Infrared spectral features

The infrared spectrum of 2-Bromo-1-methyl-1H-imidazole hydrochloride displays characteristic absorption bands consistent with its molecular structure. Key features include C-H stretching vibrations from both aromatic and aliphatic components, N-H stretching from the protonated imidazole ring, and C-Br stretching vibrations. The imidazole ring system contributes characteristic bands in the fingerprint region, including ring breathing modes and C=N stretching vibrations [8]. The hydrochloride salt formation results in additional bands associated with N-H···Cl⁻ hydrogen bonding interactions.

NMR spectral assignments

¹H NMR spectroscopy reveals characteristic signals for the aromatic protons of the imidazole ring and the N-methyl substituent. The chemical shifts are influenced by the protonation state of the imidazole ring in the hydrochloride salt form. The aromatic protons typically appear in the range of 7-9 ppm, with the exact positions dependent on the electronic effects of the bromine substituent and the charged nature of the imidazolium system [9].

¹³C NMR spectroscopy shows characteristic signals for the imidazole carbon atoms, with the C-2 position typically appearing around 135 ppm [9], which is characteristic of imidazole derivatives. The methyl carbon appears in the aliphatic region, while the carbon bearing the bromine substituent shows the expected downfield shift due to the electron-withdrawing effect of bromine.

Acid-base properties and pKa values

The acid-base properties of 2-Bromo-1-methyl-1H-imidazole hydrochloride are governed by the amphoteric nature of the imidazole ring system [10] [11]. The free base form exhibits a predicted pKa value of 3.83±0.25 [12], which is significantly lower than unsubstituted imidazole (pKa ≈ 7.0) [10] [11] due to the electron-withdrawing effect of the bromine substituent. This electron-withdrawing effect stabilizes the conjugate base, making the compound more acidic than the parent imidazole.

As a hydrochloride salt, the compound exists predominantly in the protonated imidazolium form under normal conditions. The imidazole ring can still function as both an acid (pKa ≈ 14.5 for N-H deprotonation) [13] [11] and a base, though the basicity is significantly reduced compared to unsubstituted imidazole due to the combined effects of N-methylation and bromine substitution.

Stability under various conditions

2-Bromo-1-methyl-1H-imidazole hydrochloride demonstrates good chemical stability under normal conditions [5]. The compound should be stored at 2-8°C in airtight containers [3] to maintain optimal stability. The substance is stable in the absence of strong oxidizing agents, which are identified as incompatible materials [5].

The compound exhibits sensitivity to light and should be protected from direct sunlight during transport and storage [1]. Moisture sensitivity requires storage in airtight containers to prevent hydrolysis or other moisture-related degradation processes. Under these controlled conditions, the compound maintains its integrity with a reported shelf life of 24 months [1].

Reactivity patterns and chemical behavior

2-Bromo-1-methyl-1H-imidazole hydrochloride exhibits characteristic reactivity patterns typical of brominated imidazole derivatives. The compound can undergo nucleophilic substitution reactions at the bromine position, where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides . This reactivity makes it a valuable synthetic intermediate for the preparation of diversely substituted imidazole derivatives.

The imidazole ring system can participate in electrophilic aromatic substitution reactions, though the presence of the electron-withdrawing bromine substituent reduces the electron density of the ring, making it less reactive toward electrophiles compared to unsubstituted imidazole. The compound can also undergo oxidation reactions to form imidazole N-oxides and reduction reactions to remove the bromine substituent .

The hydrochloride salt form enhances the compound's stability and handling properties while maintaining the essential reactivity of the imidazole core. The ionic nature of the salt facilitates purification and crystallization processes, making it suitable for pharmaceutical and research applications where high purity is required.

Table 1. Physical and Chemical Properties of 2-Bromo-1-methyl-1H-imidazole hydrochloride

PropertyValueSource
Molecular FormulaC₄H₆BrClN₂ChemicalBook, Chemsrc
Molecular Weight (g/mol)197.46ChemicalBook, Chemsrc
CAS Number913836-21-2Multiple sources
Physical StateSolidNBInno, ChemicalBook
AppearanceWhite to off-white crystalline powderNBInno
Melting Point (°C)224-226ChemicalBook, Chemsrc
Boiling Point (°C)267.8 at 760 mmHgChemsrc
Solubility in WaterSlight solubilityMultiple sources
Storage Temperature2-8°C (Keep Cold)ChemicalBook
pKa (predicted for free base)3.83±0.25ChemicalBook

Table 2. Spectroscopic Characteristics of 2-Bromo-1-methyl-1H-imidazole hydrochloride

Spectroscopic MethodCharacteristic FeaturesReference Range/Notes
UV-Visible AbsorptionAbsorption peaks at ~160 nm and ~210 nmBased on imidazolium compound studies
Infrared SpectroscopyC-H stretch, N-H stretch, C-Br stretch, imidazole ring vibrationsTypical imidazole IR features
¹H NMRAromatic protons, N-methyl group signalsChemical shifts depend on protonation state
¹³C NMRImidazole carbon signals, methyl carbonC-2 position ~135 ppm

Table 3. Stability and Reactivity Profile of 2-Bromo-1-methyl-1H-imidazole hydrochloride

Condition/ParameterDescription/EffectReference
Storage ConditionsStore at 2-8°C in airtight containerChemicalBook, AK Scientific
Chemical StabilityStable under normal conditionsAK Scientific SDS
Incompatible MaterialsStrong oxidizing agentsAK Scientific SDS
Hazardous Decomposition ProductsCarbon oxides, hydrogen bromide, hydrogen chloride, nitrogen oxidesAK Scientific SDS
Reactivity PatternsNucleophilic substitution, electrophilic aromatic substitutionBased on imidazole chemistry

Dates

Last modified: 08-16-2023

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